2-ethyl-2,3-dihydro-1H-isoindol-1-imine

Catalog No.
S14041155
CAS No.
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-2,3-dihydro-1H-isoindol-1-imine

Product Name

2-ethyl-2,3-dihydro-1H-isoindol-1-imine

IUPAC Name

2-ethyl-3H-isoindol-1-imine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3

InChI Key

USJRVQWIMMYHJP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2C1=N

2-ethyl-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound with the molecular formula C10H12N2C_{10}H_{12}N_{2}. It belongs to the isoindoline family, which is characterized by its diverse chemical properties and its applications in medicinal chemistry and materials science. This compound features a bicyclic structure that includes an imine functional group, contributing to its reactivity and potential biological activity.

  • Oxidation: This compound can be oxidized to yield corresponding oxo derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert it into more saturated derivatives, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often utilizing reagents like halogens or alkylating agents.

The specific outcomes of these reactions depend on the conditions and reagents used, with oxidation generally leading to oxo derivatives and reduction yielding more saturated forms.

Research indicates that 2-ethyl-2,3-dihydro-1H-isoindol-1-imine may possess significant biological activity. Preliminary studies suggest its potential as a therapeutic agent for various diseases. Its mechanism of action likely involves interactions with specific biological targets, such as enzymes or receptors, which could modulate their activity and lead to various biological effects. Further studies are necessary to elucidate its full pharmacological profile.

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be accomplished through several methods:

  • Reaction of Isoindole with Amines: A common synthetic route involves reacting 2-ethyl-1H-isoindole with an appropriate amine under controlled conditions. This reaction typically requires a catalyst and elevated temperatures to ensure complete conversion.
  • Lithiation Techniques: Another method involves the use of organolithium reagents to introduce substituents at specific positions on the isoindole ring, followed by subsequent reactions to form the desired imine structure .
  • Cyclization Reactions: Cyclization of precursors such as N-substituted benzothioamides has also been explored for synthesizing related compounds, though specific adaptations would be needed for this particular imine .

2-ethyl-2,3-dihydro-1H-isoindol-1-imine has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic potential.
  • Material Science: The unique properties of this compound make it useful in developing advanced materials with specific chemical characteristics.
  • Biological Research: Its interactions with biological molecules are studied to understand its potential use as a pharmaceutical agent.

Studies on the interactions of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine with various biological molecules are ongoing. These investigations aim to identify its binding affinity to specific receptors or enzymes, which could provide insights into its pharmacological effects. The understanding of these interactions is crucial for assessing its viability as a therapeutic candidate.

Several compounds share structural similarities with 2-ethyl-2,3-dihydro-1H-isoindol-1-imine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Ethyl-2,3-dihydro-1H-isoindol-5-olHydroxyl group at the 5-positionIncreased polarity and potential hydrogen bonding capabilities.
2-Ethyl-2,3-dihydro-1H-isoindol-4-amideAmide group at the 4-positionEnhanced reactivity in acylation reactions.
2-EthylisoindolineLacks the imine functionalityDifferent reactivity profile due to absence of nitrogen double bond.

These compounds exhibit variations in their reactivity and biological activity due to differences in functional groups and structural arrangements. The presence of an imine group in 2-ethyl-2,3-dihydro-1H-isoindol-1-imine contributes to its unique chemical behavior compared to other isoindoline derivatives .

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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